![molecular formula C13H22N2O3 B2621385 1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one CAS No. 1394743-66-8](/img/structure/B2621385.png)
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one
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Description
“1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one” is a complex organic compound. It contains a 1,4-dioxa-8-azaspiro[4.5]decane moiety, which is a seven-membered heterocyclic compound containing two oxygen atoms and one nitrogen atom .
Synthesis Analysis
The synthesis of 1,4-dioxa-8-azaspiro[4.5]decane has been reported in the literature. It can be synthesized from 2-piperazinone and [4,5’-bithiazole]-2-carbonyl chloride, 2’-(acetylamino)-4’-methyl- . Another method involves the condensation reactions of 2-furan-2-yl-methylamine with 2-hydroxy-3-methoxy- and 2-hydroxy-5-methoxy-benzaldehydes and reduced with NaBH .Molecular Structure Analysis
The molecular formula of 1,4-dioxa-8-azaspiro[4.5]decane is C7H14NO2 . The InChI Key is KPKNTUUIEVXMOH-UHFFFAOYSA-O and the SMILES string is C1COC2(CC[NH2+]CC2)O1 .Chemical Reactions Analysis
The compound has been used in the synthesis of 1,4-dioxa-8-azaspiro[4.5]deca spirocyclotriphosphazenes . It’s also a derivative formed from the condensation of cyclohexanone .Physical And Chemical Properties Analysis
The compound is a liquid at room temperature. It has a boiling point of 108 - 110 °C (35 hPa), a density of 1.117 g/cm3, and a flash point of 81 °C . The refractive index is 1.4809 to 1.4829 (20°C, 589 nm) .Safety And Hazards
The compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation. Precautions should be taken to avoid breathing dust/fume/gas/mist/vapours/spray. After handling, skin should be washed thoroughly. It should be used only outdoors or in a well-ventilated area. Protective gloves, eye protection, and face protection should be worn. If it comes in contact with the skin, wash with plenty of water. If it gets in the eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)-4,4-dimethylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-12(2)9-11(16)15(12)10-14-5-3-13(4-6-14)17-7-8-18-13/h3-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCGVIJHNPJSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)N1CN2CCC3(CC2)OCCO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)-4,4-dimethylazetidin-2-one |
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